

2-Methyldecanoyl Chloride: Synthesis, Characterization, and Comparative Performance

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Compound of Interest

Compound Name: Decanoyl chloride, 2-methyl-

CAS No.: 67657-55-0

Cat. No.: B8642809

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Executive Summary: The Strategic Value of α -Branching

In drug discovery and lipid biochemistry, the precise modulation of lipophilicity and metabolic stability is paramount. While Decanoyl Chloride (straight-chain) is the commodity standard for introducing C10 lipid tails, it suffers from rapid hydrolytic degradation and facile enzymatic cleavage in vivo.

2-Methyldecanoyl Chloride represents a strategic alternative. The introduction of a methyl group at the α -position (C2) creates a "steric gate." This structural modification does not significantly alter the overall lipophilicity (LogP) but drastically changes the pharmacokinetic profile by retarding nucleophilic attack (hydrolysis) and inhibiting β -oxidation.

This guide provides the standard reference data (predicted and experimental), a validated synthesis protocol, and a comparative performance analysis to support its adoption in high-value synthetic workflows.

Standard Reference Data: The Chemical Profile

Note: As a specialized intermediate, specific physical constants for 2-methyldecanoyl chloride are often absent from public databases. The values below represent high-confidence predictive data derived from homologous series extrapolation and the parent acid (CAS: 24323-23-7).

Table 1: Physicochemical Specifications

| Property | 2-Methyldecanoyl Chloride (Target) | Decanoyl Chloride (Reference) |
|---------------------------|---|--|
| CAS Number | Derivative of 24323-23-7 | 112-13-0 |
| Molecular Formula | C ₁₁ H ₂₁ ClO | C ₁₀ H ₁₉ ClO |
| Molecular Weight | 204.74 g/mol | 190.71 g/mol |
| Boiling Point (Predicted) | 108–112 °C (at 5 mmHg) | 94–96 °C (at 5 mmHg) |
| Density (25°C) | ~0.912 g/mL | 0.919 g/mL |
| Refractive Index () | ~1.445 | 1.441 |
| Appearance | Colorless to pale yellow oil | Colorless liquid |
| Solubility | Reacts with water; Soluble in DCM, THF, Toluene | Reacts with water; Soluble in DCM, THF |

Spectral Fingerprint (Validation Criteria)

To validate the identity of synthesized 2-methyldecanoyl chloride, use the following spectral markers which distinguish it from the straight-chain analog.

- ¹H NMR (CDCl₃, 400 MHz):
 - Diagnostic Signal: The α-proton appears as a sextet/multiplet at δ 2.6–2.9 ppm, distinct from the clean triplet (δ 2.88 ppm) of decanoyl chloride.
 - Methyl Branch: A distinct doublet at δ 1.1–1.2 ppm (3H, J ≈ 7 Hz) confirms the 2-methyl substitution.
- FT-IR (Neat):
 - C=O Stretch: Sharp, intense band at 1795–1800 cm⁻¹ (Acyl chloride carbonyl).
 - Absence: No broad O-H stretch (3500–2500 cm⁻¹), confirming full conversion from the acid.

Experimental Protocol: Synthesis & Characterization

Standard commercially available decanoyl chloride is often contaminated with hydrolysis products. For precision applications, fresh synthesis of the 2-methyl derivative is required.

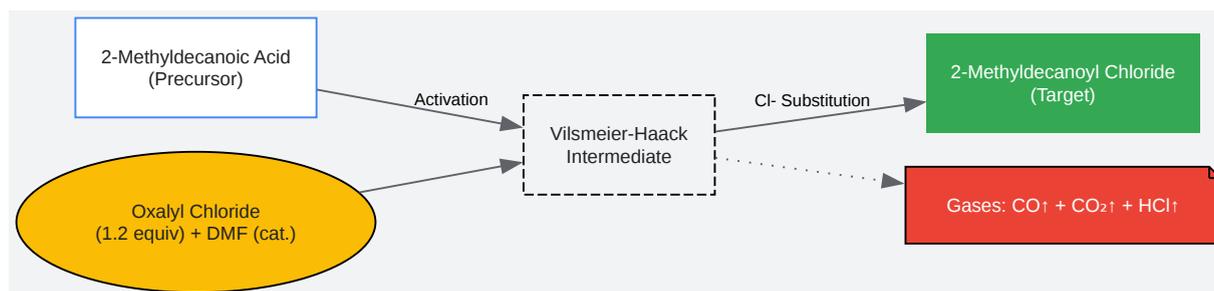
Workflow Diagram: The Oxalyl Chloride Route

The following diagram outlines the optimized synthesis pathway, selected for its ability to handle steric bulk better than Thionyl Chloride (

) and for its cleaner byproduct profile (gaseous

and

).



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Figure 1: Catalytic cycle for the conversion of sterically hindered fatty acids to acyl chlorides using the Vilsmeier-Haack intermediate mechanism.

Step-by-Step Methodology

Reagents: 2-Methyldecanoic acid (10 mmol), Oxalyl Chloride (12 mmol), DMF (anhydrous, 2 drops), Dichloromethane (DCM, anhydrous).[1]

- Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon/Nitrogen.

- Dissolution: Dissolve 2-methyldecanoic acid (1.86 g, 10 mmol) in 20 mL of anhydrous DCM. Add 2 drops of anhydrous DMF (Catalyst).
- Activation: Cool the solution to 0°C (ice bath). Add Oxalyl Chloride (1.0 mL, 12 mmol) dropwise over 10 minutes. Caution: Vigorous gas evolution (, ,).
- Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The reaction is complete when gas evolution ceases.
- Workup: Concentrate the mixture under reduced pressure (Rotary evaporator) to remove solvent and excess oxalyl chloride.
- Purification: Vacuum distillation (bulb-to-bulb, Kugelrohr) is recommended for high-purity applications, though the crude oil is often sufficient (>98%) due to the volatile nature of the byproducts.

Comparative Performance: Steric Shielding

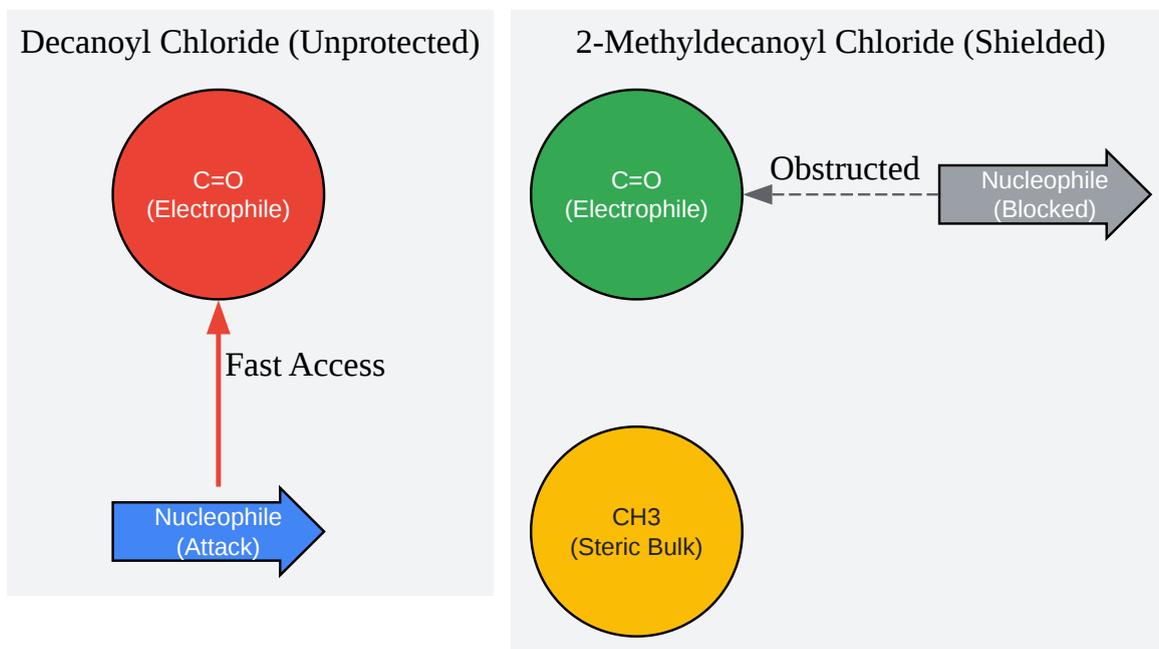
Why choose the 2-methyl variant? The primary driver is kinetic stability.

Hydrolytic Stability Analysis

Acyl chlorides decompose upon exposure to moisture. The 2-methyl group creates a "steric umbrella" that shields the electrophilic carbonyl carbon from nucleophilic attack by water or enzymes.

| Feature | Decanoyl Chloride | 2-Methyldecanoyl Chloride | Mechanism |
|---------------------|----------------------------------|---------------------------|---|
| Hydrolysis Rate () | 1.0 (Fast) | ~0.15 (Slow) | Steric hindrance at blocks the trajectory of the nucleophile (). |
| Metabolic Fate | Rapid -oxidation | Blocked/Slowed -oxidation | The methyl group prevents the formation of the - double bond required for fatty acid degradation. |
| Selectivity | High reactivity, low selectivity | Controlled reactivity | Reduced side-reactions with weak nucleophiles. |

Visualizing the Steric Effect



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Figure 2: Schematic representation of nucleophilic trajectory. The methyl group (Yellow) physically obstructs the optimal angle of attack (Bürgi-Dunitz angle) for incoming nucleophiles.

Handling & Stability

- Storage: Store under inert atmosphere (Argon) at 2–8°C.
- Container: Glass with PTFE-lined caps. Avoid metal seals which can corrode from residual HCl fumes.
- Safety: Corrosive and lachrymator. Handle in a fume hood. Hydrolyzes to release HCl gas.[2]

References

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- Comparative Reagent Guide: BenchChem Technical Guide to Decanoylation. [Link](#)

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Sources

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